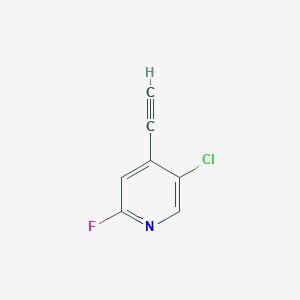
5-Chloro-4-ethynyl-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-ethynyl-2-fluoropyridine is a fluorinated pyridine derivative known for its unique chemical properties. . The presence of both fluorine and chlorine atoms in the pyridine ring imparts distinct reactivity and stability to the molecule.
Vorbereitungsmethoden
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) in the presence of a suitable solvent . The ethynyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using ethynyl derivatives and palladium catalysts .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
5-Chloro-4-ethynyl-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-ethynyl-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is explored for its potential as a pharmacophore in drug discovery.
Industry: In material science, it is used to synthesize advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Wirkmechanismus
The mechanism by which 5-Chloro-4-ethynyl-2-fluoropyridine exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which stabilize reaction intermediates and facilitate various transformations . In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present in its derivatives.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-4-ethynyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Chloro-5-fluoropyridine: Similar in structure but lacks the ethynyl group, which affects its reactivity and applications.
3,4-Difluoropyridine: Contains two fluorine atoms, which further enhance its electron-withdrawing properties and reactivity.
5-Chloro-2-ethynyl-4-fluoropyridine: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluorine, chlorine, and ethynyl groups, which provide a distinct set of chemical properties and reactivity patterns, making it a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C7H3ClFN |
|---|---|
Molekulargewicht |
155.55 g/mol |
IUPAC-Name |
5-chloro-4-ethynyl-2-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H |
InChI-Schlüssel |
PSYLMLIFKQTBAY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=NC=C1Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
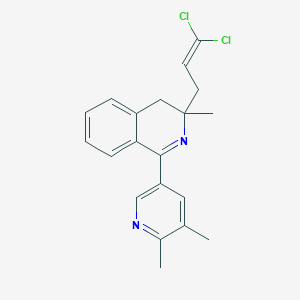
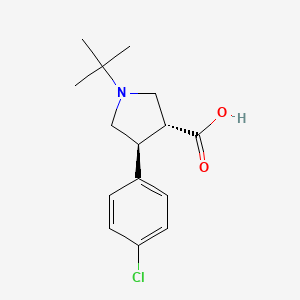
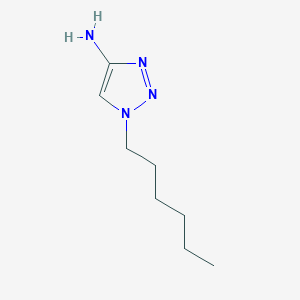
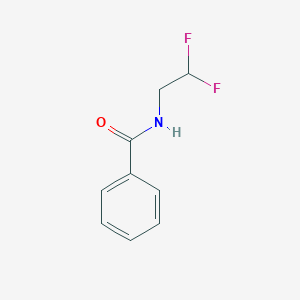
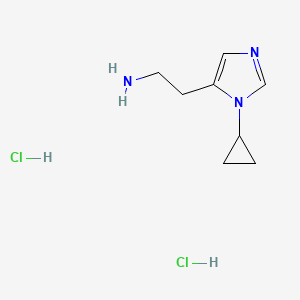
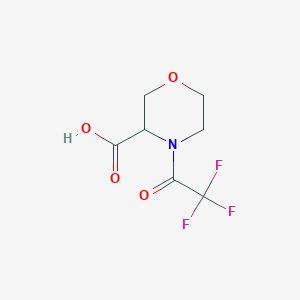
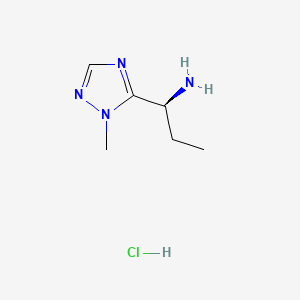
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
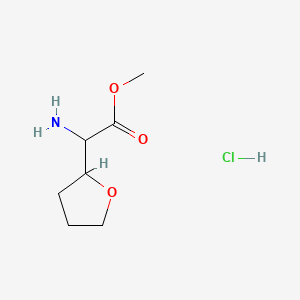
![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
